molecular formula C16H21NO6 B5462822 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid

Numéro de catalogue B5462822
Poids moléculaire: 323.34 g/mol
Clé InChI: ZGHGXPOSAILJQT-LLVKDONJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid, also known as CPP-115, is a chemical compound that has gained significant attention in the field of neuroscience. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. The inhibition of this enzyme leads to an increase in GABA levels, which can have a range of effects on the brain and behavior. In

Mécanisme D'action

The mechanism of action of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid involves the inhibition of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is the main inhibitory neurotransmitter in the brain and is involved in the regulation of many physiological processes, including sleep, anxiety, and seizure activity. The increase in GABA levels resulting from the inhibition of GABA transaminase can have a range of effects on the brain and behavior, depending on the specific brain regions and receptors involved.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid are largely related to its effects on GABA levels in the brain. The increase in GABA levels resulting from the inhibition of GABA transaminase can lead to a range of effects, including anticonvulsant, anxiolytic, and sedative effects. In addition, 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid in lab experiments is its high selectivity for GABA transaminase. This allows researchers to specifically target the inhibition of this enzyme without affecting other enzymes or neurotransmitters in the brain. However, one limitation of using 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is its relatively short half-life in the body, which can make it difficult to achieve sustained effects in animal models.

Orientations Futures

There are several future directions for research on 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid. One area of interest is the potential use of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid as a treatment for epilepsy and other seizure disorders. Another area of interest is the potential use of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid as a treatment for addiction, particularly for drugs of abuse such as cocaine and methamphetamine. In addition, further research is needed to understand the specific brain regions and receptors involved in the effects of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid on behavior and physiology. Finally, there is potential for the development of new and more potent GABA transaminase inhibitors based on the structure of 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid.
Conclusion:
In conclusion, 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is a potent and selective inhibitor of GABA transaminase that has potential therapeutic applications in the treatment of epilepsy, anxiety disorders, and addiction. Its mechanism of action involves the increase in GABA levels in the brain, which can have a range of effects on behavior and physiology. While there are limitations to its use in lab experiments, there are several future directions for research on 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid that hold promise for the development of new treatments for neurological and psychiatric disorders.

Méthodes De Synthèse

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid is synthesized through a multistep process involving several chemical reactions. The starting material for the synthesis is 2-methoxyphenol, which is converted to 2-methoxyphenylacetic acid through a series of reactions. The resulting 2-methoxyphenylacetic acid is then converted to the key intermediate, 2-methoxyphenylglycine, through a process known as reductive amination. The final step in the synthesis involves the coupling of 2-methoxyphenylglycine with 4-piperidinecarboxylic acid to form 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid.

Applications De Recherche Scientifique

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been extensively studied in the field of neuroscience for its potential therapeutic applications. The increase in GABA levels resulting from the inhibition of GABA transaminase has been shown to have a range of effects on the brain and behavior. For example, 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have anticonvulsant effects in animal models of epilepsy. It has also been shown to have anxiolytic effects in animal models of anxiety disorders. In addition, 1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)-4-piperidinecarboxylic acid has been shown to have potential as a treatment for addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

Propriétés

IUPAC Name

1-[(2R)-2-hydroxypropanoyl]-4-(2-methoxyphenoxy)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-11(18)14(19)17-9-7-16(8-10-17,15(20)21)23-13-6-4-3-5-12(13)22-2/h3-6,11,18H,7-10H2,1-2H3,(H,20,21)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHGXPOSAILJQT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N1CCC(CC1)(C(=O)O)OC2=CC=CC=C2OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.